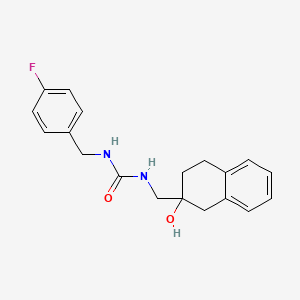

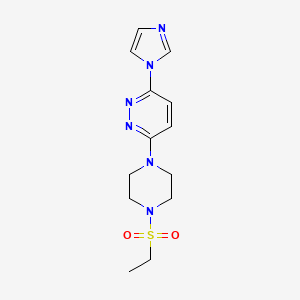

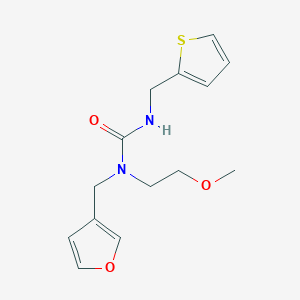

![molecular formula C8H4F3N3O2 B2473339 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1713163-48-4](/img/structure/B2473339.png)

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This compound is part of an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry .

Synthesis Analysis

The synthesis of PP derivatives has been widely studied . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Applications De Recherche Scientifique

Regioselective Synthesis

The compound 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been utilized in the regioselective synthesis of various pyrazolo[1,5-c]pyrimidines, highlighting its role in the targeted chemical transformations of heterocyclic compounds. Such transformations are pivotal for the synthesis of derivatives with potential biological activities, signifying the compound's importance in chemical synthesis (Usachev et al., 2012).

Crystal Structure Analysis

The structural analysis of derivatives of this compound, such as the 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been conducted to understand their crystal structure. Such studies are crucial for comprehending the molecular conformation and potential interaction sites, which are essential for their biological activities (Liu et al., 2016).

Novel Synthesis Methods

The compound has been utilized in the development of new synthetic methods for producing biologically interesting molecules. For instance, efficient synthesis routes have been reported for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, starting from 3-aminopyrazoles. This showcases the versatility of the compound in enabling the creation of diverse and structurally complex molecules with potential biological relevance (Jismy et al., 2018).

Role in Synthesizing Bioactive Molecules

The compound's derivatives have shown promise in the synthesis of novel molecules with anticancer activity. For example, a series of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives have been prepared, starting from related intermediates, and have shown promising anticancer activity against various human cancer cell lines. This indicates the compound's potential in contributing to the development of new therapeutic agents (Ravi kumar et al., 2016).

Mécanisme D'action

Target of Action:

The primary target of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation. By inhibiting CDK2, this compound selectively targets tumor cells, making it an attractive candidate for cancer therapy .

Mode of Action:

Upon binding to CDK2, this compound disrupts the normal phosphorylation of key cell cycle components. This interference leads to altered cell cycle progression, ultimately inhibiting cell proliferation. Additionally, the compound induces apoptosis within cancer cells, contributing to its anti-tumor effects .

Biochemical Pathways:

The affected pathways include those related to cell cycle control, DNA replication, and cell division. By inhibiting CDK2, this compound disrupts the phosphorylation events necessary for cell cycle progression. Downstream effects include cell cycle arrest and reduced cell proliferation .

Pharmacokinetics:

- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy and therapeutic potential .

Result of Action:

At the molecular level, this compound disrupts cell cycle checkpoints, preventing cell division. Cellular effects include reduced proliferation and apoptosis induction, leading to tumor growth inhibition .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Proper storage conditions and drug interactions are crucial for maintaining its activity .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors .

Cellular Effects

The specific cellular effects of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not yet fully known. Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) , indicating potential cellular effects.

Molecular Mechanism

Pyrazolo[1,5-a]pyrimidines have shown significant photophysical properties, which could be attributed to the intramolecular charge transfer to/from the fused ring .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Pyrazolo[1,5-a]pyrimidines have shown tunable photophysical properties, indicating potential changes over time .

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-6-12-2-4(7(15)16)3-14(6)13-5/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTILSGHCHZPIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

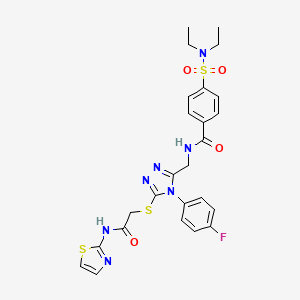

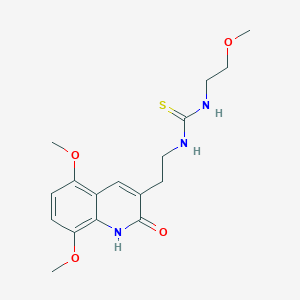

![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)

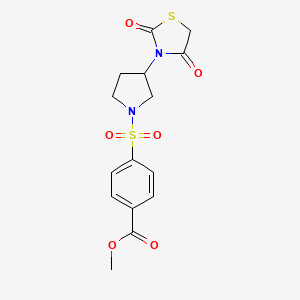

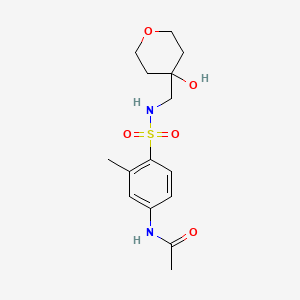

![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)

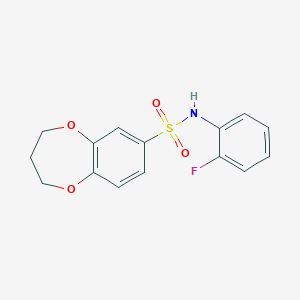

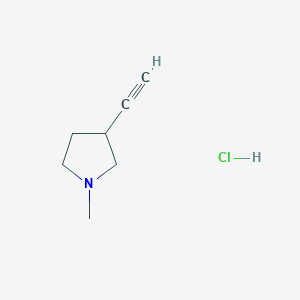

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)